molecular formula C22H28N4O4 B2568553 Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate CAS No. 551921-09-6

Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate

Cat. No. B2568553
CAS RN: 551921-09-6
M. Wt: 412.49
InChI Key: KUNZMTHLGIEOFD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Industrial Applications

The compound tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate is significant in the synthesis of Vandetanib, a therapeutic agent. A review of existing synthetic routes for Vandetanib highlighted various methods, among which the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate through substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes was identified as yielding higher commercial value and favorable outcomes for industrial-scale production (Mi, 2015).

Role in N-Heterocycle Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been widely recognized for their role in the stereoselective synthesis of amines and their derivatives. The compound contributes to the broader context of asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are key to many natural products and compounds with therapeutic applications (Philip et al., 2020).

Pharmacophoric Contributions

Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, serve as critical pharmacophoric groups in several antipsychotic agents. A study on synthesized agents targeting D2-like receptors revealed the importance of such structural components, indicating the compound’s potential contribution to the development of selective and potent receptor ligands (Sikazwe et al., 2009).

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-22(2,3)30-21(28)26-14-12-25(13-15-26)19-18(6-5-11-23-19)20(27)24-16-7-9-17(29-4)10-8-16/h5-11H,12-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNZMTHLGIEOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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